3-Amino-8-methoxyquinoline-2-carboxylic acid
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Overview
Description
3-Amino-8-methoxyquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family.
Preparation Methods
The synthesis of 3-Amino-8-methoxyquinoline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate aniline derivatives with suitable reagents. For instance, the Gould-Jacobs reaction, Friedländer synthesis, and Skraup synthesis are classical methods used for constructing the quinoline scaffold . Industrial production methods often involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
3-Amino-8-methoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield aminoquinoline derivatives.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-8-methoxyquinoline-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: This compound is used in the study of enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-Amino-8-methoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the polymerization of β-tubulin, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can activate caspase-3/7 proteins, which play a crucial role in the apoptotic pathway .
Comparison with Similar Compounds
3-Amino-8-methoxyquinoline-2-carboxylic acid can be compared with other similar compounds such as:
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties, it shares a similar quinoline scaffold but differs in its functional groups.
8-Methoxycoumarin-3-carboxamides: These compounds also exhibit potent anticancer activity and share structural similarities with this compound.
Quinolobactin (8-hydroxy-4-methoxyquinoline-2-carboxylic acid): This compound is an iron chelator and has applications in microbial quorum sensing.
The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and synthetic versatility.
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
3-amino-8-methoxyquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-16-8-4-2-3-6-5-7(12)10(11(14)15)13-9(6)8/h2-5H,12H2,1H3,(H,14,15) |
InChI Key |
FNYXTGGJPIGEIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CC(=C(N=C21)C(=O)O)N |
Origin of Product |
United States |
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